(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, a pyrazole ring, and a phenyl ring . These groups are common in many pharmaceutical compounds and could contribute to the biological activity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the oxadiazole ring could contribute to its reactivity .
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structural motifs, such as pyrazole and oxadiazole derivatives, have been synthesized and characterized through various techniques. For example, the synthesis and crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was reported, illustrating the interest in detailed structural analysis of complex molecules Ziqing Cao et al., 2010. This underscores the importance of X-ray crystallography, NMR, MS, and IR spectra in identifying and confirming the molecular structure of such compounds.
Biological Activities
Related research focuses on the synthesis of compounds with potential antimicrobial and anticancer activities. For instance, the synthesis of pyrazole derivatives and their evaluation for antimicrobial activity Satyender Kumar et al., 2012 highlight the potential pharmaceutical applications of similar compounds. Moreover, the study on lethal poisoning of cancer cells by respiratory chain inhibition plus dimethyl α-Ketoglutarate V. Sica et al., 2019 provides insight into how complex molecules could interact with biological systems to induce cell death, suggesting avenues for cancer therapy research.
Enzyme Inhibitory Activity
The enzyme inhibitory activities of similar compounds have also been studied, indicating potential therapeutic applications. For example, the synthesis, characterization, enzyme inhibitory activity, and molecular docking analysis of thiophene-based heterocyclic compounds A. Cetin et al., 2021 demonstrate the utility of such compounds as enzyme inhibitors, offering a methodological approach to exploring the biological activities of our compound of interest.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-26-19(13-18(24-26)16-7-3-2-4-8-16)22(28)27-11-5-6-15(14-27)12-20-23-21(25-29-20)17-9-10-17/h2-4,7-8,13,15,17H,5-6,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXHXSIXPMKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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